molecular formula C10H11NO4 B034285 (S)-(-)-2-(Phenylcarbamoyloxy)propionic acid CAS No. 102936-05-0

(S)-(-)-2-(Phenylcarbamoyloxy)propionic acid

Cat. No.: B034285
CAS No.: 102936-05-0
M. Wt: 209.2 g/mol
InChI Key: HYIHYWQSOXTJFS-ZETCQYMHSA-N
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Description

(S)-(-)-2-(Phenylcarbamoyloxy)propionic acid is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a phenylcarbamoyloxy group attached to a propionic acid backbone. The stereochemistry of the compound is denoted by the (S)-configuration, indicating its specific three-dimensional arrangement.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(-)-2-(Phenylcarbamoyloxy)propionic acid typically involves the esterification of (S)-2-hydroxypropionic acid with phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the retention of the stereochemistry. The process can be summarized as follows:

    Starting Materials: (S)-2-hydroxypropionic acid and phenyl isocyanate.

    Reaction Conditions: The reaction is usually conducted in an inert solvent such as dichloromethane, at a temperature range of 0-25°C.

    Catalysts: A base such as triethylamine is often used to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of biocatalysts to achieve high enantioselectivity. Enzymatic methods using lipases or esterases can be employed to catalyze the esterification process, providing a more environmentally friendly and efficient route.

Chemical Reactions Analysis

Types of Reactions

(S)-(-)-2-(Phenylcarbamoyloxy)propionic acid undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield (S)-2-hydroxypropionic acid and phenyl isocyanate.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.

    Substitution: Nucleophilic substitution reactions can occur at the carbamoyloxy group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Substitution: Nucleophiles such as amines or alcohols can be used under mild conditions.

Major Products

    Hydrolysis: (S)-2-hydroxypropionic acid and phenyl isocyanate.

    Oxidation: Corresponding carboxylic acids or ketones.

    Substitution: Various carbamate derivatives.

Scientific Research Applications

(S)-(-)-2-(Phenylcarbamoyloxy)propionic acid has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Serves as a substrate in enzymatic studies to understand enzyme specificity and activity.

    Medicine: Investigated for its potential use in drug development, particularly in the design of chiral drugs.

    Industry: Utilized in the production of polymers and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-(-)-2-(Phenylcarbamoyloxy)propionic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target enzyme. The phenylcarbamoyloxy group plays a crucial role in binding to the active site of enzymes, thereby modulating their activity. The pathways involved include:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate access.

    Signal Transduction: It may participate in signal transduction pathways by interacting with receptors or other signaling molecules.

Comparison with Similar Compounds

Similar Compounds

    ®-(+)-2-(Phenylcarbamoyloxy)propionic acid: The enantiomer of the compound with opposite stereochemistry.

    2-(Phenylcarbamoyloxy)acetic acid: A structurally similar compound with an acetic acid backbone instead of propionic acid.

    N-Phenylcarbamoyl derivatives: Compounds with similar carbamoyl groups but different core structures.

Uniqueness

(S)-(-)-2-(Phenylcarbamoyloxy)propionic acid is unique due to its specific (S)-configuration, which imparts distinct biological and chemical properties. This stereochemistry is crucial for its interaction with chiral environments, making it valuable in asymmetric synthesis and chiral drug development.

Properties

IUPAC Name

(2S)-2-(phenylcarbamoyloxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-7(9(12)13)15-10(14)11-8-5-3-2-4-6-8/h2-7H,1H3,(H,11,14)(H,12,13)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYIHYWQSOXTJFS-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC(=O)NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)OC(=O)NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70352967
Record name (S)-2-[(Phenylamino)carbonyloxy]propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102936-05-0
Record name (S)-2-[(Phenylamino)carbonyloxy]propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-(-)-2-(Phenylcarbamoyloxy)propionic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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